4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-11-7-5-9-13-15(11)19-17(24-13)20-16-18-14-10(21-2)6-4-8-12(14)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIVAJJULHUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with suitable binding agents such as potassium carbonate (K₂CO₃) under controlled conditions . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures (50-60°C) for a few hours .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds related to 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown efficacy against various bacterial strains, including Shigella flexneri, with minimal inhibitory concentration (MIC) values as low as 12.5 µg/mL . These compounds can be considered for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer potential. A series of thiazole derivatives demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with some exhibiting activity in the low nanomolar range . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.
Neuroprotective Effects
Thiazole derivatives have been explored for their neuroprotective effects. Research indicates that certain thiazole compounds can reduce tau protein hyperphosphorylation, which is implicated in neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy Study
-
Anticancer Activity Investigation
- Objective : Assess the anticancer properties of 4-substituted methoxybenzoyl-aryl-thiazoles.
- Results : The study found notable improvements in the antiproliferative activity against specific cancer cell lines compared to earlier compounds, supporting further development as potential cancer therapeutics .
- Neuroprotection Research
Comparative Analysis of Thiazole Derivatives
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 12.5 | Low nM range | Yes |
| Other Thiazole Derivative A | 25 | Low µM range | No |
| Other Thiazole Derivative B | 50 | High µM range | Yes |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness
4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzothiazole rings enhances its potential interactions with biological targets, making it a promising candidate for further research .
Biological Activity
The compound 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H18N2O2S2
- Molecular Weight : 342.46 g/mol
The compound features a benzothiazole core, which is known for enhancing biological activity through various modifications.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A notable example includes the compound B7 , which inhibited the proliferation of A431, A549, and H1299 cancer cells while promoting apoptosis at concentrations as low as 1 μM .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of IL-6/TNF-α |
Anti-inflammatory Effects
Benzothiazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that certain modifications to the benzothiazole structure can enhance its ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, contributing to reduced inflammation in various models .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. For instance, azobenzothiazole derivatives have demonstrated significant activity against Shigella flexneri , with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects . This suggests that similar derivatives could be explored for their potential in treating bacterial infections.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4a | Shigella flexneri | 12.5 | Bactericidal |
| 4b | Shigella flexneri | 12.5 | Synergistic with antibiotics |
The mechanisms through which This compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate pathways leading to programmed cell death, particularly in cancer cells.
- Cytokine Modulation : The ability to inhibit cytokines plays a crucial role in both anticancer and anti-inflammatory activities.
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at various phases, hindering cancer cell proliferation.
Case Studies
- Study on Benzothiazole Derivatives : A study synthesized and evaluated multiple benzothiazole compounds for anticancer activity, revealing that modifications at specific positions significantly enhanced their efficacy against non-small cell lung cancer .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of azobenzothiazole compounds, demonstrating their potential in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, refluxing equimolar amounts of substituted benzothiazol-2-amine and aldehyde derivatives in ethanol with catalytic acetic acid (2–3 drops) for 7 hours, followed by recrystallization from ethanol to obtain high-purity products . Alternative routes involve reacting with aryl isothiocyanates in DMF under reflux to form thiourea intermediates, which can be cyclized using formaldehyde and HCl to yield oxadiazinane or triazinane derivatives . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity during purification.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, ethoxy at δ 1.3–1.5 ppm) and confirm substitution patterns on benzothiazole rings .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm molecular weight and functional groups .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for analogous thiazole derivatives .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradients) for initial separation, followed by recrystallization in ethanol or ethyl acetate to remove polar impurities . For thiourea intermediates, neutralization with dilute NaOH and filtration yield precipitates, which are washed with hexane .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. ethoxy) influence bioactivity and physicochemical properties?
- Methodological Answer : Comparative studies on analogs (e.g., nitro/methoxy substitutions) reveal that electron-donating groups (e.g., methoxy) enhance solubility and alter binding affinities in biological assays. For example, replacing a nitro group with methoxy in chromenone-thiazole hybrids reduces cytotoxicity but improves metabolic stability . Computational tools like COSMO-RS predict solubility parameters, while logP measurements validate hydrophobicity trends .
Q. What in silico methods predict biological targets and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or kinase enzymes. Dock analogs with known crystallographic data (e.g., PDB ID 1SA0) to identify key binding residues .
- QSAR Modeling : Employ descriptors (e.g., topological polar surface area, Hammett constants) to correlate substituent effects with antimicrobial IC50 values. Validation via leave-one-out cross-checking ensures model robustness .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation times) and compound stability. For instance, discrepancies in antitumor activity may arise from variations in ATP levels in viability assays. Use orthogonal assays (e.g., apoptosis markers like caspase-3) to confirm results . Meta-analyses of published IC50 values with standardized protocols (e.g., CLSI guidelines) improve comparability .
Q. What reaction mechanisms govern the formation of byproducts, and how can they be minimized?
- Methodological Answer : Byproducts like dimerized thiazoles form via radical intermediates under oxidative conditions. Mechanistic studies using radical traps (e.g., TEMPO) and kinetic monitoring (e.g., in situ IR) identify optimal inert atmospheres (N2/Ar) to suppress side reactions . Adjusting stoichiometry (e.g., 1.2:1 amine:aldehyde ratio) and reaction time (4–7 hours) maximizes yields .
Q. What strategies elucidate reaction mechanisms for cyclization steps?
- Methodological Answer : Isotopic labeling (e.g., 13C-formaldehyde) tracks cyclization pathways in oxadiazinane formation. Intermediate trapping (e.g., quenching at 30-minute intervals) followed by LC-MS analysis identifies thiourea-formaldehyde adducts prior to ring closure . Computational modeling (Gaussian 09) of transition states clarifies energy barriers for acid-catalyzed vs. base-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
